(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 864977-12-8
Cat. No.: VC6633159
Molecular Formula: C24H29N3O6S3
Molecular Weight: 551.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864977-12-8 |
|---|---|
| Molecular Formula | C24H29N3O6S3 |
| Molecular Weight | 551.69 |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
| Standard InChI | InChI=1S/C24H29N3O6S3/c1-33-16-15-27-21-12-11-20(35(2,29)30)17-22(21)34-24(27)25-23(28)18-7-9-19(10-8-18)36(31,32)26-13-5-3-4-6-14-26/h7-12,17H,3-6,13-16H2,1-2H3 |
| Standard InChI Key | SNIBNFHAZJOUSH-IZHYLOQSSA-N |
| SMILES | COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide, delineates its core structure. Key components include:
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A benzo[d]thiazol-2(3H)-ylidene scaffold, a bicyclic system with a thiazole ring fused to a benzene ring.
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An N-(3-(2-methoxyethyl)) substituent, introducing a methoxyethyl chain at position 3 of the benzothiazole.
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A 6-(methylsulfonyl) group on the benzothiazole ring, enhancing electrophilicity and potential target binding.
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A 4-(azepan-1-ylsulfonyl)benzamide moiety, featuring a seven-membered azepane ring linked via a sulfonyl group to a benzamide.
The Z-configuration (syn-periplanar orientation) of the imine bond in the benzothiazol-2-ylidene group is critical for stereoelectronic interactions .
Table 1: Molecular Identity Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 864977-12-8 | |
| Molecular Formula | C₂₄H₂₉N₃O₆S₃ | |
| Molecular Weight | 551.69 g/mol | |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
| SMILES | COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely employs multi-step strategies analogous to those reported for related benzothiazole sulfonamides :
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Benzothiazole Core Formation: Condensation of 2-aminothiophenol with a carbonyl source under acidic conditions yields the benzothiazole scaffold .
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Sulfonylation: Introduction of the methylsulfonyl group at position 6 via oxidation of a thioether intermediate using hydrogen peroxide or oxone .
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N-Alkylation: The 2-methoxyethyl group is appended via microwave-assisted Fukuyama-Mitsunobu reaction or base-promoted alkylation .
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Chan-Lam Coupling: Installation of the azepane sulfonyl benzamide fragment through copper-catalyzed cross-coupling .
Stability and Reactivity
The methylsulfonyl and azepane sulfonyl groups impart polarity, enhancing solubility in polar aprotic solvents. The labile N-H bond in the benzothiazol-2-ylidene moiety (pKa ≈ 3–4) permits pH-dependent tautomerism, influencing reactivity .
Physicochemical Properties
Solubility and Partitioning
While explicit solubility data are unavailable, the compound’s LogP (estimated at ~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The molecular weight (551.69 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability.
Spectroscopic Characterization
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NMR: Diagnostic signals include a singlet for the methylsulfonyl group (δ ~3.1 ppm) and multiplet resonances for the azepane protons (δ ~1.5–2.5 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 552.3 ([M+H]⁺) confirms the molecular formula.
Biological Activities and Mechanistic Insights
Hypothesized Targets
The compound’s structural motifs suggest potential interactions with:
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Kinases: Sulfonamide derivatives often inhibit ATP-binding pockets due to sulfonyl-oxygen interactions with catalytic lysines.
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G Protein-Coupled Receptors (GPCRs): The azepane ring may engage in hydrophobic interactions with transmembrane helices .
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Sigma Receptors: Benzothiazole sulfonamides exhibit affinity for σ1R, modulating calcium signaling and apoptosis .
Metabolic Stability
Analogous compounds demonstrate moderate metabolic stability in rat liver microsomes, with primary oxidation sites at N-methyl groups and azepane rings . Introducing electron-withdrawing sulfonyl groups may attenuate CYP450-mediated degradation .
Research Applications and Future Directions
Drug Discovery
This compound’s multifunctional architecture positions it as a lead candidate for:
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Anticancer Agents: Targeting tyrosine kinases (e.g., VEGF-R2) or DNA topoisomerases.
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Anti-inflammatory Therapeutics: Inhibiting cyclooxygenase-2 (COX-2) or interleukin-1β (IL-1β) production.
Synthetic Methodology Development
Its synthesis exemplifies advances in stereoselective N-alkylation and SuFEx click chemistry, enabling rapid diversification of benzothiazole libraries .
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